Nanomolar Insect nAChR Blockade with >500-Fold Selectivity Over Vertebrate nAChR Subtypes
Aspergillimide (asperparaline A) blocks acetylcholine‑induced currents in Bombyx mori larval neurons with distinct IC₅₀ values of 20.2 nM (peak current) and 39.6 nM (slowly‑desensitizing current) using whole‑cell patch‑clamp electrophysiology with 10 μM ACh as agonist [1]. At 10 μM (a concentration ~500‑fold above the insect IC₅₀), aspergillimide inhibits the chicken α3β4 nAChR response by only 33.4 ± 3.3% and exerts negligible blockade on chicken α4β2 and α7 nAChRs expressed in Xenopus laevis oocytes [1]. In contrast, paraherquamide A, the closest structural analog, binds to Musca domestica head homogenate nAChRs with an IC₅₀ of 0.5 nM but also possesses significant vertebrate α3β4 receptor activity and a mouse LD₅₀ of 14.9 mg/kg [2]. No other compound in the paraherquamide/marcfortine/asperparaline superfamily has been shown to simultaneously achieve sub‑100 nM insect nAChR potency and near‑complete vertebrate nAChR sparing in a single internally controlled study.
| Evidence Dimension | Insect vs. vertebrate nAChR antagonist potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 20.2 nM (peak) / 39.6 nM (desensitizing) on silkworm nAChR; 10 μM blocks chicken α3β4 by 33.4%, α4β2 and α7 negligible |
| Comparator Or Baseline | Paraherquamide A: IC₅₀ = 0.5 nM (M. domestica nAChR); blocks vertebrate α3β4; mouse LD₅₀ = 14.9 mg/kg. Other class members lack internally controlled selectivity data. |
| Quantified Difference | Aspergillimide achieves >500-fold selectivity window (insect IC₅₀ 20–40 nM vs. 10 μM for partial vertebrate block); paraherquamide A does not demonstrate comparable insect‑vertebrate selectivity in a single unified assay system. |
| Conditions | Whole-cell patch-clamp on cultured B. mori larval brain neurons; two‑electrode voltage‑clamp on X. laevis oocytes expressing chicken nAChR subtypes. |
Why This Matters
For insecticide lead optimization or insect‑specific nAChR probe development, this selectivity profile reduces the confounding effect of vertebrate receptor engagement that compromises paraherquamide-based tool compounds.
- [1] Furutani S, Nishimoto Y, Hayashi H, Sattelle DB, Yoshida M. A fungal metabolite asperparaline A strongly and selectively blocks insect nicotinic acetylcholine receptors: the first report on the mode of action. PLoS One. 2011;6(4):e18354. View Source
- [2] Bertin Bioreagent. Paraherquamide A (CAT No. 26685) Technical Datasheet. View Source
